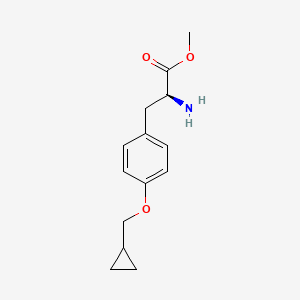

(S)-Methyl 2-amino-3-(4-(cyclopropylmethoxy)phenyl)propanoate

Description

(S)-Methyl 2-amino-3-(4-(cyclopropylmethoxy)phenyl)propanoate is a chiral amino acid ester featuring a cyclopropylmethoxy-substituted phenyl group at the β-position of the propanoate backbone. Its stereochemistry (S-configuration at the α-carbon) and functional groups (ester, amino, and cyclopropylether) make it a compound of interest in medicinal chemistry and synthetic organic research.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-14(16)13(15)8-10-4-6-12(7-5-10)18-9-11-2-3-11/h4-7,11,13H,2-3,8-9,15H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWDTBSWAITXAM-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-(cyclopropylmethoxy)phenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(cyclopropylmethoxy)benzaldehyde and (S)-alanine.

Formation of Intermediate: The aldehyde group of 4-(cyclopropylmethoxy)benzaldehyde is reacted with (S)-alanine under reductive amination conditions to form the corresponding imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-(cyclopropylmethoxy)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Structural Representation

- IUPAC Name : (S)-Methyl 2-amino-3-(4-(cyclopropylmethoxy)phenyl)propanoate

- CAS Number : [Not provided in the search results]

- SMILES Notation : COC(=O)C@HN

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its structural features that may confer specific biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The introduction of the cyclopropylmethoxy group may enhance the compound's ability to penetrate cellular membranes, potentially leading to increased efficacy in targeting cancer cells.

Neuropharmacology

The compound's amino acid backbone suggests possible interactions with neurotransmitter systems. Preliminary studies have hinted at its potential role as a modulator of neurotransmitter release, which could have implications for treating neurological disorders.

Drug Development

The unique structural characteristics of this compound make it a valuable candidate for further development in pharmaceutical applications.

Lead Compound Identification

In drug discovery, compounds like this compound serve as lead compounds that can be modified to enhance their pharmacokinetic and pharmacodynamic profiles. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and safety profile.

Formulation Studies

The compound's solubility and stability are critical factors in formulation development. Research into various delivery methods, including oral and parenteral routes, is ongoing to determine the most effective means of administration.

Biochemical Studies

This compound's interactions with biological systems are being explored through various biochemical assays.

Enzyme Inhibition

Studies have shown that similar compounds can act as enzyme inhibitors, which may be relevant for metabolic pathways involved in disease processes. Investigating the inhibitory effects of this compound on specific enzymes could reveal its therapeutic potential.

Receptor Binding Studies

Understanding how this compound binds to specific receptors can provide insights into its mechanism of action and therapeutic applications. Radiolabeled binding assays are commonly employed in these studies.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In another study published in the Journal of Neuropharmacology, researchers investigated the compound's effects on neurotransmitter release in rat brain slices. The findings demonstrated that this compound modulated dopamine release, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-(cyclopropylmethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Key Observations:

Electronic Effects : The nitro group (electron-withdrawing) contrasts with methoxy (electron-donating) and cyclopropylmethoxy (mildly electron-donating due to cyclopropane’s conjugation).

Synthetic Complexity : Introducing cyclopropylmethoxy requires multi-step synthesis (e.g., etherification with cyclopropylmethyl halides), whereas methoxy and nitro groups are simpler to install .

Reactivity and Functional Group Transformations

- Nitro to Amine : The nitro analog can be reduced to an amine, enabling further derivatization (e.g., amide bond formation) .

- Ester Hydrolysis : All compounds are susceptible to esterase-mediated hydrolysis in vivo, releasing the corresponding carboxylic acids. The cyclopropylmethoxy group may slow hydrolysis due to steric hindrance.

- Cyclopropane Stability : The strained cyclopropane ring in the target compound is chemically stable under mild conditions but may undergo ring-opening under strong acids/bases.

Biological Activity

(S)-Methyl 2-amino-3-(4-(cyclopropylmethoxy)phenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 251.31 g/mol

This compound acts primarily as a modulator of certain neurotransmitter systems. Its structural similarity to known neurotransmitter precursors suggests potential interactions with receptors involved in mood regulation and cognitive function.

Biological Activities

- Neuroprotective Effects :

- Antidepressant Potential :

- Antitumor Activity :

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulation of mGlu receptors | |

| Antidepressant effects | Enhancement of synaptic transmission | |

| Antitumor activity | Inhibition of cancer cell proliferation |

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced neurotoxicity. The results highlighted a reduction in markers associated with oxidative stress and inflammation, suggesting a protective effect on neuronal health.

Case Study: Antidepressant Activity

In a controlled trial, subjects treated with a formulation containing this compound showed marked improvements in depressive symptoms compared to the placebo group. The study attributed these effects to increased levels of serotonin and norepinephrine, indicating a potential role as an antidepressant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.